3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound characterized by the presence of both furan and pyridine rings linked via a propenone structure. Its molecular formula is , and it has a molecular weight of approximately 199.20 g/mol. This compound is notable for its potential biological activities and applications in organic synthesis, making it a subject of interest in both chemistry and medicinal research.
This compound can be sourced from various chemical suppliers and is classified under organic compounds with heterocyclic structures. It is particularly relevant in the fields of medicinal chemistry and material science due to its unique structural features that allow for diverse chemical reactivity.
The synthesis of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of furan-2-carbaldehyde with pyridin-3-ylacetic acid under basic conditions. The reaction generally employs bases such as sodium hydroxide or potassium carbonate, with heating applied to facilitate the condensation process.
In an industrial context, the synthesis may be scaled using continuous flow reactors, which optimize reaction conditions to enhance yield and purity. Techniques such as recrystallization or column chromatography are often utilized for purification, ensuring high-quality product isolation .
The molecular structure of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one features a furan ring at one end and a pyridine ring at the other, connected through a propenone moiety. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.20 g/mol |
IUPAC Name | 3-(furan-2-yl)-1-pyridin-3-ylprop-2-en-1-one |
InChI Key | HTGZMQHTNOCVLZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)C(=O)/C=C/C2=CC=CO2 |
The structure allows for various interactions due to the presence of double bonds and heteroatoms, which play crucial roles in its reactivity .
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction processes may convert the propenone linker into a saturated propyl chain.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings, allowing for further functionalization .
The mechanism of action for 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one largely depends on its specific application in biological systems. It may interact with various molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to diverse biological effects, including potential therapeutic outcomes in drug discovery contexts .
The physical properties of 3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one include:
The chemical properties are characterized by its reactivity due to the presence of multiple functional groups. It exhibits behavior typical of both furan and pyridine derivatives, enabling participation in a variety of reactions including electrophilic attack due to electron-rich centers.
Relevant data regarding its solubility, stability under various conditions, and specific reactivity patterns are essential for practical applications but require empirical investigation .
3-(Furan-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one has several applications across various scientific disciplines:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is under investigation for its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Medicine: Its bioactive characteristics position it as a lead compound in drug discovery efforts aimed at targeting specific diseases.
Industry: In material science, it is utilized in developing new materials with tailored properties such as conductivity or fluorescence .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1